A Technical Guide to 1-Boc-4-(4-Bromobenzoyl)piperidine: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 1-Boc-4-(4-Bromobenzoyl)piperidine: A Key Intermediate in Modern Drug Discovery
CAS Number: 439811-37-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobenzoyl)piperidine, a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, combining a Boc-protected piperidine ring and a brominated benzoyl moiety, make it a versatile building block in medicinal chemistry. This document details its physicochemical properties, outlines robust experimental protocols for its synthesis and analysis, and explores the biological significance of the benzoylpiperidine scaffold it represents.
Core Properties and Data
1-Boc-4-(4-bromobenzoyl)piperidine is a stable, off-white to beige powder, valued for its role as a precursor in the development of novel therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its solubility and stability during synthetic manipulations, while the bromobenzoyl group offers a reactive site for further chemical modifications, enabling the creation of diverse molecular architectures.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 439811-37-7 | [1] |
| Molecular Formula | C₁₇H₂₂BrNO₃ | [1] |
| Molecular Weight | 368.27 g/mol | [1] |
| Appearance | Off-white to beige powder | [1] |
| Purity | ≥95-97% (HPLC) | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 452.3 ± 40.0 °C at 760 mmHg | [3] |
| Storage Conditions | 0-8°C, sealed in a dry environment | [1][2] |
Spectral Data
While raw spectral data is not publicly available in all databases, analytical service providers and chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Based on its structure, the following spectral characteristics are anticipated:
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¹H NMR: Signals corresponding to the tert-butyl protons, piperidine ring protons (likely complex multiplets), and aromatic protons of the bromobenzoyl group are expected.
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¹³C NMR: Resonances for the carbonyl carbon, carbons of the Boc group, piperidine ring carbons, and the aromatic carbons are expected. The carbon attached to the bromine atom would show a characteristic chemical shift.
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IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl group (C=O) stretching, as well as bands for C-H, C-N, and C-Br bonds would be prominent.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns, would be observed.
Experimental Protocols
The synthesis of 1-Boc-4-(4-bromobenzoyl)piperidine can be achieved through several established organic chemistry methodologies. Below are detailed protocols for two plausible synthetic routes.
Protocol 1: Friedel-Crafts Acylation
This is a common and direct method for the synthesis of aryl ketones.
Reaction:
Caption: Friedel-Crafts acylation synthetic route.
Methodology:
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Preparation of the Acyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Boc-piperidine-4-carboxylic acid in an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 1-Boc-4-piperidinecarboxylic acid chloride.
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Friedel-Crafts Reaction: In a separate, flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) to a solution of bromobenzene in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture in an ice bath. To this, add the prepared 1-Boc-4-piperidinecarboxylic acid chloride dropwise.
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Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reaction
This approach involves the reaction of a Grignard reagent with a nitrile.
Reaction:
Caption: Grignard reaction synthetic route.
Methodology:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromobromobenzene in dry diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Grignard Addition: Cool the Grignard reagent to 0°C. In a separate flask, dissolve 1-Boc-4-cyanopiperidine in a dry ethereal solvent and add this solution dropwise to the Grignard reagent.
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Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
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Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Biological Significance and Applications
While 1-Boc-4-(4-bromobenzoyl)piperidine is primarily a synthetic intermediate, its core benzoylpiperidine structure is recognized as a "privileged scaffold" in medicinal chemistry.[4] This means that this structural motif is found in a wide variety of biologically active compounds that interact with multiple, unrelated biological targets. Derivatives of benzoylpiperidine have shown a broad spectrum of therapeutic effects, including anticancer, antipsychotic, and neuroprotective activities.[4]
This compound is a key precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS), such as analgesics and anti-inflammatory drugs.[1] It is also a known intermediate in the illicit manufacture of fentanyl and its analogues.
Hypothetical Signaling Pathway Modulation by Benzoylpiperidine Derivatives
Given the prevalence of the benzoylpiperidine scaffold in CNS-active drugs, a common mechanism of action involves the modulation of G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical benzoylpiperidine derivative.
Caption: Generalized GPCR signaling pathway for benzoylpiperidine derivatives.
Safety and Handling
1-Boc-4-(4-bromobenzoyl)piperidine is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Boc-4-(4-bromobenzoyl)piperidine is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its utility is derived from its versatile structure, which allows for the efficient construction of complex molecules. The benzoylpiperidine core is a well-established pharmacophore, and thus, this compound serves as a crucial starting material in the development of a new generation of therapeutics, particularly for neurological disorders. Researchers and drug development professionals can leverage the information in this guide to facilitate their synthetic and medicinal chemistry endeavors.
